molecular formula C7H8O2S B14721703 2-Furancarbothioic acid, O-ethyl ester CAS No. 13749-75-2

2-Furancarbothioic acid, O-ethyl ester

Katalognummer: B14721703
CAS-Nummer: 13749-75-2
Molekulargewicht: 156.20 g/mol
InChI-Schlüssel: JNDFODSVSTYNHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarbothioic acid, O-ethyl ester is an organic compound with the molecular formula C7H8O2S It is a derivative of furan, a heterocyclic organic compound, and contains a thioester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Furancarbothioic acid, O-ethyl ester can be synthesized through the esterification of 2-furancarbothioic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the production rate and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furancarbothioic acid, O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Corresponding substituted esters or thioesters.

Wissenschaftliche Forschungsanwendungen

2-Furancarbothioic acid, O-ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Furancarbothioic acid, O-ethyl ester involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furancarboxylic acid, ethyl ester: Similar structure but contains a carboxylic ester instead of a thioester.

    2-Furancarbothioic acid, S-methyl ester: Contains a methyl group instead of an ethyl group.

    2-Furancarboxylic acid, methyl ester: Similar structure with a methyl ester group.

Uniqueness

2-Furancarbothioic acid, O-ethyl ester is unique due to its thioester functional group, which imparts distinct chemical reactivity compared to its carboxylic ester counterparts. This uniqueness makes it valuable in specific synthetic and research applications where thioester chemistry is advantageous.

Eigenschaften

CAS-Nummer

13749-75-2

Molekularformel

C7H8O2S

Molekulargewicht

156.20 g/mol

IUPAC-Name

O-ethyl furan-2-carbothioate

InChI

InChI=1S/C7H8O2S/c1-2-8-7(10)6-4-3-5-9-6/h3-5H,2H2,1H3

InChI-Schlüssel

JNDFODSVSTYNHV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=S)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.